Cas no 432020-70-7 (2-Bromo-4-formyl-6-methoxyphenyl benzoate)

2-Bromo-4-formyl-6-methoxyphenyl benzoate Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-4-formyl-6-methoxyphenyl benzoate
- 432020-70-7
- BBL024045
- STK346609
- SR-01000242478-1
- HSA02070
- SR-01000242478
- AKOS000290837
- CS-0302561
- EN300-227986
- (2-bromo-4-formyl-6-methoxyphenyl) benzoate
- VS-07621
- ALBB-034932
- Z57487450
- benzaldehyde, 4-(benzoyloxy)-3-bromo-5-methoxy-
-
- MDL: MFCD02256532
- Inchi: InChI=1S/C15H11BrO4/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-9H,1H3
- InChI Key: YYHNZFBLHBENOG-UHFFFAOYSA-N
- SMILES: COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)Br)C=O
Computed Properties
- Exact Mass: 333.98407Da
- Monoisotopic Mass: 333.98407Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 503.9±50.0 °C at 760 mmHg
- Flash Point: 258.5±30.1 °C
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
2-Bromo-4-formyl-6-methoxyphenyl benzoate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromo-4-formyl-6-methoxyphenyl benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-227986-2.5g |
2-bromo-4-formyl-6-methoxyphenyl benzoate |
432020-70-7 | 95% | 2.5g |
$672.0 | 2024-06-20 | |
Enamine | EN300-227986-5.0g |
2-bromo-4-formyl-6-methoxyphenyl benzoate |
432020-70-7 | 95% | 5.0g |
$1013.0 | 2024-06-20 | |
Enamine | EN300-227986-5g |
2-bromo-4-formyl-6-methoxyphenyl benzoate |
432020-70-7 | 95% | 5g |
$1013.0 | 2023-09-15 | |
Enamine | EN300-227986-10g |
2-bromo-4-formyl-6-methoxyphenyl benzoate |
432020-70-7 | 95% | 10g |
$1696.0 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373231-2.5g |
2-Bromo-4-formyl-6-methoxyphenyl benzoate |
432020-70-7 | 98% | 2.5g |
¥15724.00 | 2024-05-13 | |
A2B Chem LLC | AJ11059-500mg |
2-bromo-4-formyl-6-methoxyphenyl benzoate |
432020-70-7 | 95% | 500mg |
$384.00 | 2024-04-20 | |
Enamine | EN300-227986-0.5g |
2-bromo-4-formyl-6-methoxyphenyl benzoate |
432020-70-7 | 95% | 0.5g |
$364.0 | 2024-06-20 | |
Enamine | EN300-227986-0.25g |
2-bromo-4-formyl-6-methoxyphenyl benzoate |
432020-70-7 | 95% | 0.25g |
$231.0 | 2024-06-20 | |
Enamine | EN300-227986-1g |
2-bromo-4-formyl-6-methoxyphenyl benzoate |
432020-70-7 | 95% | 1g |
$467.0 | 2023-09-15 | |
1PlusChem | 1P00JJLF-1g |
2-bromo-4-formyl-6-methoxyphenyl benzoate |
432020-70-7 | 95% | 1g |
$640.00 | 2023-12-17 |
2-Bromo-4-formyl-6-methoxyphenyl benzoate Related Literature
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
Additional information on 2-Bromo-4-formyl-6-methoxyphenyl benzoate
Introduction to 2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS No. 432020-70-7)
2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS No. 432020-70-7) is a unique organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its complex molecular structure, which includes a bromine atom, a formyl group, and a methoxy substituent on a phenyl ring, all attached to a benzoate moiety. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate in various synthetic pathways and applications.
The bromine atom in the compound serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property is particularly useful in the synthesis of more complex molecules where selective functionalization is required. The formyl group provides a reactive carbonyl functionality that can undergo various transformations such as reduction to an alcohol, oxidation to a carboxylic acid, or condensation reactions to form imines or hydrazones. The methoxy substituent introduces electron-donating effects, which can influence the reactivity and stability of the molecule in different chemical environments.
The benzoate moiety adds aromatic character to the molecule, contributing to its overall stability and solubility properties. This structural feature is advantageous in the development of pharmaceuticals, where aromatic compounds often exhibit enhanced bioavailability and metabolic stability. The combination of these functional groups makes 2-Bromo-4-formyl-6-methoxyphenyl benzoate a versatile building block for the synthesis of biologically active molecules and advanced materials.
Recent research has highlighted the potential applications of 2-Bromo-4-formyl-6-methoxyphenyl benzoate in the development of new therapeutic agents. For instance, studies have shown that compounds with similar structural features exhibit anti-inflammatory and anti-cancer activities. In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives of 2-Bromo-4-formyl-6-methoxyphenyl benzoate and evaluated their biological activities. The results demonstrated that certain derivatives showed potent inhibition of cancer cell proliferation and reduced inflammation in vitro.
In addition to its medicinal applications, 2-Bromo-4-formyl-6-methoxyphenyl benzoate has been explored for its potential use in materials science. Its unique electronic properties make it suitable for the development of organic semiconductors and optoelectronic devices. A recent study published in Advanced Materials reported the synthesis of polymer-based materials incorporating 2-Bromo-4-formyl-6-methoxyphenyl benzoate units. These materials exhibited excellent charge transport properties and were used to fabricate high-performance organic field-effect transistors (OFETs).
The synthetic accessibility of 2-Bromo-4-formyl-6-methoxyphenyl benzoate has also been improved through recent advancements in catalytic methods. Transition-metal-catalyzed cross-coupling reactions have been particularly effective in synthesizing this compound from readily available starting materials. For example, palladium-catalyzed Suzuki coupling reactions have been used to introduce aryl substituents onto the brominated phenyl ring, providing a versatile route to access a wide range of derivatives.
In conclusion, 2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS No. 432020-70-7) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique combination of functional groups makes it an attractive intermediate for the synthesis of biologically active molecules and advanced materials. Ongoing research continues to uncover new applications and synthetic strategies for this compound, further solidifying its importance in modern chemical research.
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